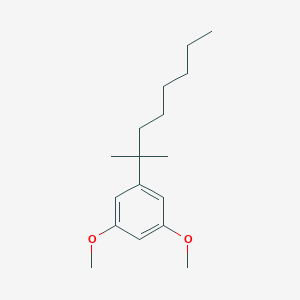

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Description

Properties

IUPAC Name |

1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYOUJBZUGHFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209270 | |

| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60526-81-0 | |

| Record name | 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60526-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060526810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8C2EH6NAX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a summary of the available information on 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. It is important to note that publicly accessible experimental data for this specific compound is limited. The experimental protocols described herein are based on established synthetic routes for structurally related molecules and should be considered illustrative. All quantitative data presented are computed estimates and have not been experimentally verified.

Introduction

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, also known as Cannabichromene dimethyl ether (CBC-d), is a synthetic derivative of a resorcinol. It belongs to a class of compounds that are structurally related to cannabinoids, which are of significant interest in medicinal chemistry and drug development. The core structure consists of a 1,3-dimethoxybenzene moiety substituted with a tertiary octyl group at the 5-position. This substitution pattern is analogous to that of several naturally occurring and synthetic cannabinoids, suggesting that it may possess interesting biological activities. This guide aims to provide a comprehensive overview of its chemical properties, a plausible synthetic route, and to highlight the current gaps in our knowledge.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O₂ | PubChem |

| Molecular Weight | 264.4 g/mol | PubChem |

| IUPAC Name | 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene | PubChem |

| CAS Number | 60526-81-0 | PubChem |

| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC | PubChem |

| InChI | InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3 | PubChem |

| InChIKey | MYYOUJBZUGHFNX-UHFFFAOYSA-N | PubChem |

| XLogP3 | 6.2 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 6 | PubChem (Computed) |

| Exact Mass | 264.208930132 | PubChem (Computed) |

| Monoisotopic Mass | 264.208930132 | PubChem (Computed) |

| Topological Polar Surface Area | 18.5 Ų | PubChem (Computed) |

| Heavy Atom Count | 19 | PubChem (Computed) |

Note: The lack of experimental data on properties such as melting point, boiling point, and solubility in various solvents underscores the need for further empirical studies on this compound.

Synthesis and Experimental Protocols

A direct and validated synthetic protocol for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is not explicitly detailed in the available literature. However, a plausible and efficient synthesis can be devised based on established methodologies for the preparation of analogous 5-alkyl-1,3-dimethoxybenzenes. The proposed pathway involves a Friedel-Crafts acylation of 1,3-dimethoxybenzene followed by a Grignard reaction and subsequent deoxygenation.

Proposed Synthetic Pathway

The logical flow of the proposed synthesis is illustrated in the diagram below.

Caption: Proposed synthetic pathway for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation to yield 1-(3,5-Dimethoxyphenyl)hexan-1-one

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add hexanoyl chloride (1.1 eq) dropwise.

-

Stir the resulting mixture for 15 minutes at 0 °C.

-

Add a solution of 1,3-dimethoxybenzene (1.0 eq) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3,5-dimethoxyphenyl)hexan-1-one.

Step 2: Grignard Reaction to yield 2-(3,5-Dimethoxyphenyl)heptan-2-ol

-

To a solution of 1-(3,5-Dimethoxyphenyl)hexan-1-one (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.5 eq, as a solution in diethyl ether or THF) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-(3,5-dimethoxyphenyl)heptan-2-ol can be purified by column chromatography if necessary, though it is often used directly in the next step.

Step 3: Deoxygenation to yield 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

-

Dissolve the crude 2-(3,5-dimethoxyphenyl)heptan-2-ol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Spectral Data

No experimental spectral data (NMR, IR, MS) for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene has been found in the public domain. Characterization of the synthesized compound would require the following analyses:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the methoxy groups, and the aliphatic protons of the octyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

IR (Infrared Spectroscopy): To identify characteristic functional groups, such as C-O stretches for the methoxy groups and C-H stretches for the aromatic and aliphatic components.

Biological Activity and Signaling Pathways

There is currently no published research on the biological activity or mechanism of action of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. Its structural similarity to cannabinoids suggests that it could potentially interact with the endocannabinoid system. However, without experimental data, any discussion of its pharmacological properties would be purely speculative. Future research could explore its binding affinity for cannabinoid receptors (CB1 and CB2) and its functional activity as an agonist, antagonist, or allosteric modulator.

The diagram below illustrates a hypothetical workflow for the initial biological screening of this compound.

Caption: A logical workflow for the initial biological evaluation of novel compounds.

Conclusion

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a compound of potential interest due to its structural relationship with biologically active cannabinoids. However, there is a significant lack of empirical data regarding its chemical, physical, and pharmacological properties. The synthetic pathway proposed in this guide provides a viable route for its preparation, which would enable further scientific investigation. Future research is essential to characterize this compound fully and to explore its potential as a therapeutic agent. Researchers are encouraged to undertake the synthesis and characterization of this molecule to fill the existing knowledge gaps.

In-Depth Technical Guide: Physical Characteristics of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of the aromatic ether 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. Given the limited availability of direct experimental data for this specific compound, this document outlines the necessary experimental protocols for its full characterization and presents a general workflow for the synthesis and analysis of novel chemical entities.

Compound Identification

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is an organic compound featuring a benzene ring substituted with two methoxy groups and a 2-methyloctan-2-yl group. Its core identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene[1] |

| CAS Number | 60526-81-0[1] |

| Molecular Formula | C₁₇H₂₈O₂[1] |

| Molecular Weight | 264.4 g/mol [1] |

| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC[1] |

Predicted Physical Properties

| Property | Predicted Value | Data Source |

| Molecular Weight | 264.4 g/mol | PubChem[1] |

| XLogP3 | 6.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 264.20893 g/mol | PubChem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

General Physical Characteristics of Aromatic Ethers

As a substituted dimethoxybenzene, 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is expected to share physical characteristics common to aromatic ethers.

-

Physical State: At room temperature, it is likely to be a liquid, possibly oily, or a low-melting solid, a common characteristic of aromatic ethers of similar molecular weight.

-

Boiling Point: Ethers generally have lower boiling points than alcohols with comparable molecular weights due to the absence of hydrogen bonding between ether molecules.[2][3] The boiling point will be significantly higher than that of simpler aromatic ethers like anisole due to the large alkyl substituent.

-

Solubility: Solubility in water is expected to be low. While the ether oxygen atoms can form hydrogen bonds with water, the large hydrophobic alkyl and aromatic portions of the molecule will dominate, leading to poor aqueous solubility.[2][3] It is expected to be soluble in common organic solvents such as ethanol, diethyl ether, acetone, and benzene.[2]

-

Density: The density is likely to be slightly less than or comparable to that of water.

-

Polarity: The presence of C-O bonds results in a net dipole moment, making ethers polar molecules.[3][4]

Experimental Protocols for Physical Characterization

The following are detailed methodologies for the experimental determination of the primary physical characteristics of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Determination of Boiling Point

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology (Distillation Method):

-

Place a small, pure sample of the compound into a micro-distillation apparatus.

-

Add a boiling chip to ensure smooth boiling.

-

Insert a calibrated thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

-

Slowly heat the sample.

-

Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the condensate drips from the thermometer bulb.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Determination of Melting Point (if solid)

-

Objective: To determine the temperature range over which the compound transitions from a solid to a liquid.

-

Methodology (Capillary Method):

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Determination of Density

-

Objective: To determine the mass per unit volume of the compound.

-

Methodology (Pycnometer Method):

-

Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer and weigh it again.

-

Measure the temperature of the sample.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).

-

Determination of Solubility

-

Objective: To qualitatively and quantitatively assess the solubility of the compound in various solvents.

-

Methodology (Qualitative):

-

To a series of small test tubes, add a small, measured amount of the compound (e.g., 10 mg).

-

Add a small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, acetone, hexane) to each tube.

-

Agitate the mixture and observe if the solid dissolves completely.

-

-

Methodology (Quantitative - HPLC-UV):

-

Prepare a saturated solution of the compound in the solvent of interest at a specific temperature.

-

Allow the solution to equilibrate, ensuring excess solid/undissolved liquid is present.

-

Filter the solution to remove any undissolved solute.

-

Accurately dilute a known volume of the saturated solution.

-

Determine the concentration of the diluted sample using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve of known concentrations.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Logical Workflow for Synthesis and Characterization

As a novel or commercially available but sparsely characterized compound, a logical workflow is essential for its synthesis, purification, and comprehensive characterization.

References

In-Depth Technical Guide: 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, including its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications in drug development based on related structures. Due to the limited availability of published data on this specific molecule, this guide combines information from public chemical databases with established synthetic methodologies and general principles of drug discovery for analogous compounds.

Chemical and Physical Properties

The following table summarizes the key computed chemical and physical properties of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. This data is primarily sourced from the PubChem database.[2]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O₂ | PubChem[2] |

| Molecular Weight | 264.4 g/mol | PubChem[2] |

| IUPAC Name | 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene | PubChem[2] |

| CAS Number | 60526-81-0 | LookChem, PubChem[1][2] |

| InChI | InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3 | PubChem[2] |

| InChIKey | MYYOUJBZUGHFNX-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC | PubChem[2] |

| EC Number | 262-280-2 | LookChem, PubChem[1][2] |

| XLogP3 | 6.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 7 | PubChem[2] |

| Exact Mass | 264.208930132 Da | PubChem[2] |

| Monoisotopic Mass | 264.208930132 Da | PubChem[2] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[2] |

| Heavy Atom Count | 19 | PubChem[2] |

Proposed Synthesis

Proposed Experimental Protocol: Grignard Reaction

-

Preparation of the Grignard Reagent (2-methyloctan-2-ylmagnesium chloride):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-chloro-2-methyloctane (1 equivalent) in anhydrous diethyl ether via the dropping funnel under a nitrogen atmosphere.

-

If the reaction does not start, gentle heating may be applied. Once initiated, the reaction is typically exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

In a separate flame-dried flask, dissolve 1-bromo-3,5-dimethoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a catalytic amount of a suitable cross-coupling catalyst, such as --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent from step 1 to the solution of 1-bromo-3,5-dimethoxybenzene.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

-

Caption: Proposed synthetic workflow for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Potential Applications in Drug Development

There is currently no specific research available detailing the biological activity or drug development applications of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. However, the structural motifs present in the molecule, namely the dimethoxybenzene core and the long alkyl chain, are found in various biologically active compounds.

Alkylated methoxyphenols and related compounds have been investigated for a range of biological activities, including:

-

Antioxidant and Anti-inflammatory Properties: The methoxy groups on the benzene ring can influence the redox properties of the molecule, potentially conferring antioxidant activity. Some o-methoxyphenols have been shown to possess radical-scavenging capabilities and can inhibit inflammatory pathways, such as the cyclooxygenase-2 (COX-2) and NF-κB signaling pathways.

-

Anticancer Activity: Certain prodigiosenes with alkyl chains have demonstrated cytotoxic effects against tumor cell lines. The lipophilic alkyl chain can influence the compound's ability to interact with cellular membranes and other hydrophobic targets.

-

Antimicrobial Activity: The hydrophobic nature of the alkyl substituent can also play a role in antimicrobial activity, potentially by disrupting bacterial cell membranes.

Given these general activities of related compounds, 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene could be a candidate for screening in various biological assays to explore its therapeutic potential. A general workflow for such a screening process is outlined below.

Caption: General workflow for biological activity screening of a novel chemical compound.

Conclusion

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a chemical compound for which basic physicochemical properties are available, but detailed experimental studies on its synthesis and biological activity are lacking in the public domain. The proposed synthetic route provides a viable method for its preparation, which would enable further investigation into its potential as a therapeutic agent. Based on the activities of structurally related molecules, this compound warrants exploration for its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Further research is necessary to elucidate its specific biological functions and potential for drug development.

References

A Proposed Synthetic Route for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a compound of interest in medicinal chemistry, particularly as an analog or intermediate in the synthesis of cannabidiol (CBD) derivatives and other bioactive molecules.[1][2][3][4] The absence of a directly published protocol for this specific molecule necessitates a theoretical approach based on well-established chemical reactions. This document provides a detailed experimental protocol for a proposed Friedel-Crafts alkylation of 1,3-dimethoxybenzene with 2-methyloctan-2-ol. The guide includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the synthetic workflow to aid in laboratory implementation.

Introduction

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a resorcinol derivative with potential applications in the development of novel therapeutic agents. Its structural similarity to key intermediates in the synthesis of cannabinoids and other natural products makes it a valuable target for organic synthesis.[5] This guide proposes a straightforward and efficient synthesis utilizing a Friedel-Crafts alkylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds with an aromatic ring.[6][7][8][9][10]

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The proposed synthesis involves the electrophilic aromatic substitution of 1,3-dimethoxybenzene with the 2-methyloctan-2-yl carbocation, generated in situ from 2-methyloctan-2-ol in the presence of a strong acid catalyst.

Reaction Scheme:

Data Presentation: Key Reaction Parameters

The following table summarizes the proposed reaction conditions for the synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. These parameters are based on analogous Friedel-Crafts alkylation reactions and may require optimization.[6][7][9]

| Parameter | Value | Notes |

| Reactants | 1,3-Dimethoxybenzene, 2-Methyloctan-2-ol | |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Other Lewis acids (e.g., AlCl₃, BF₃·OEt₂) could be explored. |

| Solvent | Glacial Acetic Acid | A non-reactive solvent that helps to dissolve the reactants. |

| Reactant Molar Ratio | 1 : 1.2 (1,3-Dimethoxybenzene : 2-Methyloctan-2-ol) | A slight excess of the alcohol can help drive the reaction to completion. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. |

| Reaction Time | 1-3 hours | Monitoring by TLC is recommended to determine completion. |

| Work-up | Aqueous wash, Extraction, Drying | Standard procedures to isolate the crude product. |

| Purification | Column Chromatography or Recrystallization | To obtain the pure product. |

Experimental Protocol

This protocol is a proposed methodology and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

1,3-Dimethoxybenzene

-

2-Methyloctan-2-ol

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate)

-

Solvents for Column Chromatography (e.g., Hexane and Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene in glacial acetic acid.

-

Addition of Alcohol: Add 2-methyloctan-2-ol to the solution and stir until homogeneous.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to yield pure 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

References

- 1. Synthesis of cannabidiol stereoisomers and analogs as potential anticonvulsant agents. [repository.arizona.edu]

- 2. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

Spectroscopic data for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. Due to the limited availability of public experimental data for this specific molecule, this document presents a compilation of its known chemical properties, alongside detailed hypothetical protocols for its synthesis and spectroscopic characterization. The proposed methodologies are based on established organic chemistry principles and procedures for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related substituted benzene compounds.

Compound Identification

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a substituted aromatic ether. Its core structure consists of a benzene ring with two methoxy groups at positions 1 and 3, and a tertiary octyl group (2-methyloctan-2-yl) at position 5. While specific experimental data is scarce, its fundamental properties can be derived from its structure.

Table 1: Chemical and Physical Properties of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

| Property | Value | Source |

| IUPAC Name | 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene | PubChem[1] |

| Molecular Formula | C₁₇H₂₈O₂ | PubChem[1] |

| Molecular Weight | 264.4 g/mol | PubChem[1] |

| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC | PubChem[1] |

| InChI Key | MYYOUJBZUGHFNX-UHFFFAOYSA-N | PubChem[1] |

| Exact Mass | 264.208930132 Da | PubChem[1] |

| Computed XLogP3 | 6.2 | PubChem[1] |

Hypothetical Synthesis Protocol: Friedel-Crafts Alkylation

A plausible method for the synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is the Friedel-Crafts alkylation of 1,3-dimethoxybenzene with 2-methyloctan-2-ol, using a strong acid catalyst such as sulfuric acid. The two methoxy groups are activating and ortho-, para-directing, which facilitates the substitution at the 5-position (para to both methoxy groups).

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,3-dimethoxybenzene (1.0 eq) and a suitable solvent such as glacial acetic acid (2 mL per gram of dimethoxybenzene). Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: Dissolve 2-methyloctan-2-ol (1.1 eq) in a minimal amount of glacial acetic acid. Add this solution to the dropping funnel.

-

Catalyst Introduction: Slowly add concentrated sulfuric acid (1.5 eq) to the stirred solution of 1,3-dimethoxybenzene over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Alkylation Reaction: Add the 2-methyloctan-2-ol solution dropwise from the funnel to the reaction mixture over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

-

Work-up: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate or oily layer of the crude product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Caption: Hypothetical workflow for the synthesis of the title compound.

Spectroscopic Characterization Protocols

Following a successful synthesis, the structure of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene would be confirmed using a combination of spectroscopic techniques.

General Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Collect 16-32 scans.

-

Acquire ¹³C NMR spectra on the same instrument. Collect 1024-2048 scans.

-

Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into a mass spectrometer, for instance, using an electrospray ionization (ESI) source for high-resolution mass data or electron ionization (EI) for fragmentation patterns.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Infrared (IR) Spectroscopy:

-

If the sample is an oil, a small drop can be placed between two KBr plates to form a thin film.

-

If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Caption: Logical workflow for spectroscopic structure elucidation.

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic features for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene based on its chemical structure. This data is predictive and awaits experimental verification.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.4-6.5 | d (doublet) | 2H | Aromatic H (positions 2, 6) |

| ~6.3 | t (triplet) | 1H | Aromatic H (position 4) |

| ~3.8 | s (singlet) | 6H | Methoxy (-OCH₃) protons |

| ~1.6 | m (multiplet) | 2H | -C(CH₃)₂-CH₂- |

| ~1.3 | s (singlet) | 6H | gem-Dimethyl (-C(CH₃)₂) protons |

| ~1.2-1.4 | m (multiplet) | 8H | -(CH₂)₄-CH₃ |

| ~0.9 | t (triplet) | 3H | Terminal methyl (-CH₃) |

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Aromatic C-O (positions 1, 3) |

| ~145 | Aromatic C-Alkyl (position 5) |

| ~105 | Aromatic C-H (positions 2, 6) |

| ~98 | Aromatic C-H (position 4) |

| ~55 | Methoxy (-OCH₃) carbons |

| ~42 | Alkyl quaternary carbon (-C(CH₃)₂) |

| ~38 | Alkyl -CH₂- adjacent to quaternary C |

| ~32, 30, 25, 23 | Alkyl -(CH₂)₄- carbons |

| ~29 | gem-Dimethyl (-C(CH₃)₂) carbons |

| ~14 | Terminal methyl (-CH₃) carbon |

Table 4: Predicted Mass Spectrometry and IR Data

| Technique | Expected Value / Features |

| MS (EI) | Molecular Ion (M⁺): m/z 264. Key fragments may include loss of a hexyl radical (m/z 179) or a methyl radical (m/z 249). |

| MS (HRMS-ESI) | [M+H]⁺: Calculated m/z 265.2162 for C₁₇H₂₉O₂⁺. |

| IR Spectroscopy | ~2950-2850 cm⁻¹: C-H stretching (alkyl). ~1600, 1480 cm⁻¹: C=C stretching (aromatic). ~1200-1050 cm⁻¹: C-O stretching (aryl ether). |

References

Navigating the Spectral Landscape: An In-depth Analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed nuclear magnetic resonance (NMR) spectral analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. In the absence of publicly available experimental spectra for this specific compound, this paper leverages high-quality predicted ¹H and ¹³C NMR data. This approach offers a robust framework for scientists engaged in the synthesis, identification, and characterization of this and structurally related molecules. The methodologies and data interpretation presented herein are designed to be a valuable resource for researchers in organic chemistry and drug development.

Chemical Structure

The structural formula of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is presented below, with numbering to facilitate the assignment of NMR signals.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene was calculated using online prediction software. The data is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.45 | d | 2H | H-2, H-6 |

| 6.30 | t | 1H | H-4 |

| 3.78 | s | 6H | 2 x -OCH₃ (C8, C10) |

| 1.58 | m | 2H | -CH₂- (C14) |

| 1.25 | s | 6H | 2 x -CH₃ (C12, C13) |

| 1.18 | m | 8H | -(CH₂)₄- (C15-C18) |

| 0.85 | t | 3H | -CH₃ (C19) |

Table 1: Predicted ¹H NMR Data

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum was also generated using computational methods. The chemical shifts are referenced to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-1, C-3 |

| 145.0 | C-5 |

| 105.0 | C-2, C-6 |

| 97.0 | C-4 |

| 55.2 | -OCH₃ (C8, C10) |

| 42.5 | C-11 |

| 42.0 | C-14 |

| 31.9 | C-18 |

| 29.8 | C-16 |

| 29.5 | C-17 |

| 28.0 | C-12, C-13 |

| 22.8 | C-15 |

| 14.2 | C-19 |

Table 2: Predicted ¹³C NMR Data

Experimental Protocols

A general protocol for the acquisition of NMR spectra for a small organic molecule like 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.5-0.7 mL.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument and Experiment Setup:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For a standard ¹H NMR experiment, a sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds.

-

For a ¹³C NMR experiment, a larger number of scans (e.g., 128-1024) are typically required due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.

3. Data Processing:

-

The acquired free induction decay (FID) is processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Interpretation of Spectral Data

The predicted ¹H NMR spectrum shows distinct signals corresponding to the aromatic, methoxy, and aliphatic protons. The two aromatic protons at the 2 and 6 positions are chemically equivalent and appear as a doublet due to coupling with the proton at the 4 position. The proton at the 4 position appears as a triplet due to coupling with the two equivalent protons at the 2 and 6 positions. The six protons of the two equivalent methoxy groups appear as a sharp singlet. The aliphatic region shows a complex pattern corresponding to the 2-methyloctan-2-yl group, with the characteristic singlet for the two equivalent methyl groups attached to the quaternary carbon.

The ¹³C NMR spectrum is consistent with the proposed structure, showing the expected number of signals for all carbon atoms. The signals for the methoxy-substituted aromatic carbons appear downfield, while the signal for the quaternary carbon of the alkyl chain is also clearly visible. The remaining signals in the aliphatic region correspond to the carbons of the octyl chain.

This comprehensive analysis, based on predicted NMR data, provides a valuable reference for the structural elucidation and verification of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Mass Spectrometry of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. The information presented herein is foundational for researchers engaged in the analysis, characterization, and quality control of this compound and related structures in various scientific and industrial settings.

Predicted Mass Spectrum and Fragmentation Analysis

Expected Fragmentation Pathways

Upon electron ionization (EI), the molecule is expected to form a prominent molecular ion peak (M+•).[1][4] The subsequent fragmentation is likely to be dominated by several key pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atoms of the methoxy groups is a common fragmentation pathway for ethers.[6]

-

Benzylic Cleavage: The bond between the tertiary carbon of the 2-methyloctan-2-yl group and the benzene ring is a likely site for cleavage, leading to the formation of a stable benzylic cation.

-

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions involving the alkyl chain are possible.

-

Aromatic Ring Fragmentation: The substituted benzene ring can undergo characteristic fragmentations, leading to ions such as the tropylium ion.[4]

Tabulated Summary of Predicted Quantitative Data

The following table summarizes the expected major fragments, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Significance |

| 264 | [C17H28O2]+• | Molecular Ion (M+•) | Confirms molecular weight.[5] |

| 249 | [C16H25O2]+ | Loss of a methyl radical (•CH3) from the tertiary carbon. | Indicates the presence of the 2-methyloctan-2-yl group. |

| 193 | [C11H13O2]+ | Cleavage of the bond between the tertiary carbon and the hexyl chain. | Major fragment resulting from the loss of a C6H13 radical. |

| 178 | [C11H14O]+• | Loss of a methyl radical from a methoxy group followed by rearrangement. | Characteristic of aromatic ethers.[1] |

| 151 | [C9H11O2]+ | Benzylic cleavage with loss of the C8H17 alkyl group. | Indicates the substituted dimethoxybenzene moiety. |

| 91 | [C7H7]+ | Formation of the tropylium ion. | A common fragment for alkyl-substituted benzenes.[4] |

| 77 | [C6H5]+ | Phenyl cation. | Indicates the presence of a benzene ring.[4][7] |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the mass spectrometric analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Sample Preparation

-

Solubilization: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[8]

-

Ionization Source: Electron Ionization (EI) is a standard method for the analysis of relatively nonpolar and volatile compounds.[7][9]

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

-

Mass Analyzer Parameters:

-

Mass Range: Scan from m/z 50 to 500.

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Acquisition Mode: Profile or centroid mode, depending on the desired data density.

-

Data Analysis

-

Molecular Ion Identification: Identify the peak corresponding to the molecular weight of the compound (264.4 m/z).

-

Fragmentation Pattern Analysis: Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Table 1.

-

High-Resolution Data: Utilize high-resolution mass data to confirm the elemental composition of the molecular ion and key fragment ions.

-

Spectral Library Comparison: If available, compare the acquired spectrum against commercial or in-house spectral libraries for confirmation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical mass spectrometry experiment for the analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Caption: Workflow for GC-MS analysis of the target compound.

Signaling Pathways and Logical Relationships

For the analysis of a single small molecule by mass spectrometry, a signaling pathway diagram is not applicable. The logical relationship is a linear experimental workflow as depicted above.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. GCMS Section 6.9.5 [people.whitman.edu]

- 5. 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene | C17H28O2 | CID 108961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. readchemistry.com [readchemistry.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. researchgate.net [researchgate.net]

- 9. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Waters: An In-depth Technical Guide to the Solubility Profile of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, also known as Cannabigerol dimethyl ether (CBG-DME), is a synthetic derivative of the phytocannabinoid Cannabigerol (CBG). As interest in cannabinoid derivatives for therapeutic applications grows, a thorough understanding of their physicochemical properties is paramount for formulation development, bioavailability assessment, and pharmacological studies. This technical guide provides a comprehensive overview of the expected solubility profile of CBG-DME, outlines detailed experimental protocols for its determination, and explores the known signaling pathways of its parent compound, CBG, to infer potential biological interactions. Due to the limited availability of direct experimental data for CBG-DME, this guide consolidates information from structurally related compounds and established analytical methodologies to provide a predictive framework for researchers.

Introduction

Cannabigerol (CBG) is a non-psychoactive cannabinoid that serves as a precursor to other major cannabinoids like THC and CBD in the Cannabis sativa plant.[1][2] Its therapeutic potential has garnered significant interest, with studies indicating anti-inflammatory, antibacterial, and neuroprotective properties.[2] The methylation of CBG's hydroxyl groups to form 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene (CBG-DME) results in a more lipophilic molecule. This structural modification is anticipated to significantly alter its solubility, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to provide a detailed technical resource on the expected solubility of CBG-DME and the methodologies to empirically determine it.

Predicted Physicochemical Properties and Solubility Profile

Table 1: Predicted Solubility of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in Various Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Very Low to Insoluble | Reduced hydrogen bonding capacity due to methylation of hydroxyl groups. Studies on similar cannabinoid ethers show poor aqueous solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Moderate to High | Good dipole-dipole interactions can facilitate dissolution. |

| Non-Polar | Hexane, Toluene, Chloroform | High | "Like dissolves like" principle; the non-polar nature of the bulk of the molecule will favor solubility in non-polar solvents. |

| Oils/Lipids | Medium-Chain Triglycerides (MCT) oil, Olive oil | High | High lipophilicity suggests good miscibility with lipids, relevant for formulation in lipid-based delivery systems. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a compound like CBG-DME is crucial. The following are detailed experimental protocols that can be employed.

General Synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

A general method for the synthesis of cannabinoid methyl ethers involves the Williamson ether synthesis.[3]

Workflow for Synthesis:

References

Unveiling the Identity of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide to its Synonyms and Properties

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a comprehensive overview of the chemical compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, focusing on its various synonyms, identifiers, and key physicochemical properties. The information presented is curated to support research and development activities where unambiguous compound identification is critical.

Nomenclature and Identification

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a substituted aromatic ether. The complexity of its structure gives rise to several systematic and commercial names. Understanding these synonyms is crucial for conducting thorough literature and database searches. The primary IUPAC name is 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene.[1] A comprehensive list of its alternative names and identifiers is provided below.

Table of Synonyms and Identifiers:

| Type | Identifier | Source |

| IUPAC Name | 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene | PubChem[1] |

| CAS Number | 60526-81-0 | PubChem[1] |

| Systematic Name | 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene | PubChem[1] |

| Systematic Name | Benzene, 1-(1,1-dimethylheptyl)-3,5-dimethoxy- | PubChem[1] |

| Systematic Name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | PubChem[1] |

| Systematic Name | 1,3-Dimethoxy-5-(2-methyl-2-octyl)benzene | PubChem[1] |

| Trivial Name | 3-(1,1-DIMETHYL-HEPTYL)-5-METHOXYANISOLE | PubChem[1] |

| Registry Number | EINECS 262-280-2 | PubChem[1] |

| Registry Number | UNII-D8C2EH6NAX | PubChem[1] |

| Registry Number | DTXSID20209270 | PubChem[1] |

| Registry Number | ZINC2541524 | PubChem[1] |

| Catalog Number | AKOS015890350 | PubChem[1] |

| Catalog Number | TRA0048657 | PubChem[1] |

| Catalog Number | AS-10087 | PubChem[1] |

| Catalog Number | SY239002 | PubChem[1] |

| Catalog Number | DB-027556 | PubChem[1] |

| Catalog Number | NS00034377 | PubChem[1] |

The following diagram illustrates the relationship between the primary IUPAC name and some of its key synonyms and identifiers.

References

The Biological Profile of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide for Researchers

An In-Depth Exploration of a Synthetic Cannabigerol Derivative for Drug Discovery and Development

Introduction

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, also known as Cannabigerol Dimethyl Ether (CBG-DME), is a synthetic derivative of the naturally occurring phytocannabinoid Cannabigerol (CBG). While research on this specific dimethylated analog is in its nascent stages, the extensive and diverse biological activities of its parent compound, CBG, provide a strong foundation for predicting its pharmacological potential. This technical guide offers a comprehensive overview of the known biological activities of CBG, delves into the anticipated impact of dimethylation on its function based on structure-activity relationship (SAR) principles, details relevant experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic promise of novel cannabinoid derivatives.

CBG, a non-psychotropic compound found in Cannabis sativa, has garnered significant scientific interest for its multifaceted therapeutic properties.[1][2][3] Pre-clinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-tumoral, neuroprotective, and dermatological agent.[4][5] These effects are mediated through its interaction with a variety of molecular targets, including cannabinoid receptors, transient receptor potential (TRP) channels, and cyclooxygenase (COX) enzymes.[4][5] The methylation of the phenolic hydroxyl groups in CBG to form 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is expected to alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could modulate its receptor binding affinity, metabolic stability, and overall biological activity.

Quantitative Data on the Biological Activity of Cannabigerol (CBG)

The following tables summarize key quantitative data from in vitro and in vivo studies on the parent compound, Cannabigerol (CBG). This information provides a baseline for understanding the potential therapeutic efficacy of its derivatives.

| Activity | Assay/Model | Result | Reference |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated murine macrophages | Reduced nitric oxide production | [6] |

| Dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice | Reduced colon weight/length ratio, myeloperoxidase activity, and cytokine levels | [7] | |

| Receptor Binding & Activation | Human Cannabinoid Receptor 1 (CB1) | Partial agonist | [4][5] |

| Human Cannabinoid Receptor 2 (CB2) | Partial agonist | [4][5] | |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist (EC₅₀ = 1.3 µM) | [4] | |

| Transient Receptor Potential Ankyrin 1 (TRPA1) | Agonist (EC₅₀ = 700 nM) | [4] | |

| Transient Receptor Potential Melastatin 8 (TRPM8) | Antagonist (IC₅₀ = 160 nM) | [4] | |

| α2-Adrenoceptor | Agonist | [6] | |

| 5-HT₁A Receptor | Antagonist | [6] | |

| Enzyme Inhibition | Anandamide (AEA) Cellular Uptake | Inhibitor (Kᵢ = 11.3 µM) | [4] |

| Cyclooxygenase-1 (COX-1) | >30% inhibition at 2.5 x 10⁻⁵ M | [4] | |

| Cyclooxygenase-2 (COX-2) | >30% inhibition at 2.5 x 10⁻⁵ M | [4] | |

| Dermatological Effects | Human Sebocytes | Reduced AEA-stimulated lipogenesis | [4] |

| 1-chloro-2,4-dinitrobenzene (DNCB)-induced atopic dermatitis in mice | Improved dermatitis severity score, reduced epidermal thickness and mast cell count | [8] |

Structure-Activity Relationship (SAR) and the Impact of Dimethylation

The biological activity of cannabinoids is intrinsically linked to their chemical structure. The phenolic hydroxyl groups on the resorcinol core of many phytocannabinoids are known to be crucial for their interaction with cannabinoid receptors and other targets.[1] Altering these functional groups, for instance through methylation to form an ether, can significantly impact the compound's pharmacological profile.

The methylation of CBG to 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is anticipated to have the following consequences:

-

Increased Lipophilicity: The replacement of polar hydroxyl groups with less polar methoxy groups will increase the molecule's lipophilicity. This could enhance its ability to cross cellular membranes, including the blood-brain barrier.

-

Altered Receptor Binding: The hydroxyl groups of CBG can act as hydrogen bond donors, a key interaction for binding to many receptors. The methoxy groups in CBG-DME can only act as hydrogen bond acceptors, which will likely alter the binding affinity and selectivity for its molecular targets. For instance, while CBG is a partial agonist at CB1 and CB2 receptors, CBG-DME may exhibit a different mode of action.[4][5]

-

Modified Metabolism: The phenolic hydroxyl groups are common sites for phase II metabolism (e.g., glucuronidation). By masking these groups, dimethylation may increase the metabolic stability and half-life of the compound in vivo.[4]

Experimental Protocols

This section details generalized experimental protocols relevant to the investigation of the biological activity of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, based on established methods for cannabinoids.

In Vitro Assays

-

Cannabinoid Receptor Binding Assay:

-

Objective: To determine the binding affinity of the test compound for CB1 and CB2 receptors.

-

Methodology: Competition binding assays are performed using cell membranes expressing human CB1 or CB2 receptors and a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940). The ability of increasing concentrations of the test compound to displace the radioligand is measured.

-

Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

-

-

[³⁵S]GTPγS Binding Assay:

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at G-protein coupled receptors like CB1 and CB2.

-

Methodology: This assay measures the activation of G-proteins upon receptor binding. Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS. Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound are determined from concentration-response curves.

-

-

Anti-inflammatory Activity Assay:

-

Objective: To assess the anti-inflammatory properties of the test compound.

-

Methodology: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The production of inflammatory mediators such as nitric oxide (measured by the Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, measured by ELISA) in the cell culture supernatant is quantified.

-

Data Analysis: The IC₅₀ value for the inhibition of each inflammatory mediator is calculated.

-

-

Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxicity of the test compound on various cell lines.

-

Methodology: Cells are incubated with various concentrations of the test compound for a specified period. The metabolic activity of the cells, which is proportional to the number of viable cells, is measured using the MTT reagent. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product, which is then solubilized and quantified by spectrophotometry.[9]

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.

-

In Vivo Models

-

Mouse Model of Acute Inflammation:

-

Objective: To evaluate the in vivo anti-inflammatory effects of the test compound.

-

Methodology: Inflammation can be induced in mice by topical application of an irritant like croton oil or arachidonic acid to the ear, or by intraperitoneal injection of zymosan or carrageenan. The test compound is administered systemically (e.g., intraperitoneally or orally) or topically prior to the inflammatory challenge. Edema, a hallmark of inflammation, is quantified by measuring ear thickness or paw volume.

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to a vehicle-treated control group.

-

-

Mouse Model of Inflammatory Bowel Disease (IBD):

-

Objective: To assess the therapeutic potential of the test compound in a model of IBD.

-

Methodology: Colitis is induced in mice by intracolonic administration of dinitrobenzene sulfonic acid (DNBS) or by providing dextran sodium sulfate (DSS) in the drinking water. The test compound is administered daily, and disease activity is monitored by assessing body weight loss, stool consistency, and rectal bleeding. At the end of the study, colonic inflammation is evaluated histologically and by measuring myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.

-

Data Analysis: The disease activity index (DAI) and histological scores are compared between treated and control groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene and a generalized workflow for its biological evaluation.

Figure 1: Postulated CB1/CB2 Receptor Signaling Pathway.

Figure 2: Anti-Inflammatory Signaling via JAK/STAT/NF-κB.

Figure 3: General Workflow for Cannabinoid Drug Discovery.

Conclusion

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene represents a compelling synthetic derivative of Cannabigerol with the potential for a unique and therapeutically valuable biological activity profile. While direct experimental data on this compound is currently limited, the extensive research on its parent molecule, CBG, provides a robust framework for guiding future investigations. The anticipated modifications in its physicochemical properties due to dimethylation may lead to enhanced bioavailability and a distinct pharmacological profile. The experimental protocols and signaling pathways detailed in this guide offer a strategic roadmap for researchers to systematically evaluate the therapeutic potential of this and other novel cannabinoid analogs. Further research is warranted to elucidate the precise biological activities and mechanisms of action of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, which may unlock new avenues for the development of innovative cannabinoid-based therapeutics.

References

- 1. Bioactivity of the cannabigerol cannabinoid and its analogues – the role of 3-dimensional conformation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00383C [pubs.rsc.org]

- 2. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity of the cannabigerol cannabinoid and its analogues - the role of 3-dimensional conformation. | Semantic Scholar [semanticscholar.org]

- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Silico Modeling of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a synthetic analog of cannabigerol (CBG). As the therapeutic potential of cannabinoids continues to be explored, computational methods offer a rapid and cost-effective approach to predict their physicochemical properties, biological activities, and potential toxicities. This document outlines key in silico methodologies, including molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and quantitative structure-activity relationship (QSAR) modeling. Detailed experimental protocols for these computational techniques are provided, and quantitative data are summarized in structured tables. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying molecular interactions and research processes.

Introduction

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a synthetic cannabinoid analog with a chemical structure related to naturally occurring phytocannabinoids like cannabigerol (CBG).[1] Cannabinoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of a compound's behavior before its synthesis and experimental testing. This approach accelerates the identification of promising drug candidates and provides insights into their mechanisms of action. This guide focuses on the application of computational techniques to characterize 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Physicochemical Properties

The fundamental physicochemical properties of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene are crucial for understanding its pharmacokinetic profile. These properties, as obtained from the PubChem database, are summarized in Table 1.[4]

| Property | Value | Source |

| Molecular Formula | C17H28O2 | PubChem[4] |

| Molecular Weight | 264.4 g/mol | PubChem[4] |

| IUPAC Name | 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene | PubChem[4] |

| XLogP3 | 6.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 6 | PubChem[4] |

| Exact Mass | 264.208930132 Da | PubChem[4] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[4] |

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target.

Experimental Protocol:

-

Protein Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules, co-factors, and existing ligands are removed from the protein structure using software like Discovery Studio Visualizer.[3]

-

The protein structure is optimized by adding hydrogen atoms and assigning correct bond orders.[3]

-

-

Ligand Preparation:

-

The 3D structure of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .sdf or .mol2).

-

The ligand's geometry is optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina or Glide is used to perform the docking calculations.[5]

-

A grid box is defined around the active site of the target protein to specify the search space for the ligand.

-

The docking algorithm explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The docking poses are ranked based on their predicted binding affinities (e.g., in kcal/mol).

-

The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[3]

-

Potential Protein Targets for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene:

Based on studies of similar cannabinoid analogs, potential protein targets include:

-

Cannabinoid Receptors (CB1 and CB2): These are the primary targets for many cannabinoids.[5]

-

Fatty Acid Amide Hydrolase (FAAH): An enzyme involved in the degradation of endocannabinoids.[2]

-

MAPK-ERK Signaling Pathway Proteins: This pathway is implicated in cancer, and some cannabinoids have been shown to modulate its activity.[3]

-

Cytochrome P450 Enzymes: These enzymes are involved in drug metabolism.[1]

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.

Experimental Protocol:

-

Input: The chemical structure of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in a machine-readable format (e.g., SMILES string) is used as input.

-

Web-based Tools: Several online platforms, such as SwissADME and pkCSM, can be used for ADMET prediction.[3][6]

-

Parameter Calculation: These tools calculate various descriptors related to:

-

Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Prediction of cytochrome P450 enzyme inhibition.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of mutagenicity, carcinogenicity, and hepatotoxicity.

-

-

Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compound according to established rules like Lipinski's rule of five.[3][6]

Predicted ADMET Properties of Cannabinoid Analogs:

Studies on various cannabinoids have shown that they generally exhibit good drug-like properties, with most compounds adhering to Lipinski's rule of five.[3][6]

| ADMET Property | Predicted Value/Characteristic | Reference |

| Lipinski's Rule of Five | Most cannabinoids do not violate this rule. | [3][6] |

| Oral Bioavailability | Generally predicted to be good. | [6] |

| Blood-Brain Barrier Penetration | Many cannabinoids are predicted to cross the BBB. | [6] |

| CYP450 Inhibition | Some cannabinoids may inhibit certain CYP450 isozymes. | [1] |

| Toxicity | Generally predicted to have low toxicity. | [3] |

Signaling Pathways and Experimental Workflows

MAPK-ERK Signaling Pathway

The MAPK-ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is often associated with cancer. Some cannabinoids have been shown to inhibit this pathway.[3]

Caption: Potential inhibition of the MAPK-ERK signaling pathway.

In Silico Drug Discovery Workflow

The general workflow for in silico drug discovery involves several key steps, from target identification to lead optimization.

Caption: A typical in silico drug discovery workflow.

Conclusion

In silico modeling provides a powerful and efficient framework for the initial assessment of novel compounds like 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. By leveraging computational tools for molecular docking and ADMET prediction, researchers can gain valuable insights into the potential biological activities and pharmacokinetic profiles of such molecules. The methodologies and data presented in this guide serve as a foundation for further computational and experimental investigations into the therapeutic potential of this and other synthetic cannabinoid analogs. While in silico predictions are a valuable starting point, they must be validated through subsequent in vitro and in vivo studies to confirm their therapeutic efficacy and safety.

References

- 1. researchgate.net [researchgate.net]